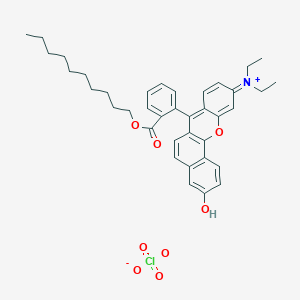
染料木黄酮-7-O-葡萄糖醛酸苷
描述
Genistein 7-O-glucuronide (G7G) is a metabolite of the isoflavone genistein, which is found in a variety of legumes, such as soybeans. It is a major component of many traditional Chinese medicines, and has been used for centuries for its medicinal properties. G7G has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties, and is currently being studied for its potential applications in the treatment of a variety of diseases.
科学研究应用
抗氧化活性
研究表明,染料木黄酮衍生物如染料木黄酮-7-O-葡萄糖醛酸苷保留了抗氧化特性。一项评估G7G(染料木黄酮-7-O-β-D-葡萄糖醛酸)抑制铜介导的低密度脂蛋白(LDL)脂质氧化的能力的研究表明,这些代谢物保留了延缓氧化过程的能力 . 这项应用对研究氧化应激相关疾病和开发抗氧化疗法具有重要意义。
生育和生殖健康
临床相关剂量的染料木黄酮已被发现会影响动物模型的发情周期、卵巢分化和生育力 . 虽然这项研究侧重于染料木黄酮本身,但了解其葡萄糖醛酸苷衍生物如染料木黄酮-7-O-葡萄糖醛酸苷的影响,可以进一步阐明对生殖健康的影响以及潜在的治疗或预防应用。
药物递送系统
染料木黄酮与PEG化二氧化硅纳米粒子的包封增强了其对人结肠癌细胞的抗增殖和抗氧化作用,通过调节内源性抗氧化酶和H2O2的产生,激活细胞凋亡和自噬 . 这表明,染料木黄酮-7-O-葡萄糖醛酸苷等衍生物可以在药物递送系统中探索其增强治疗效果的潜力。
细胞凋亡调节
染料木黄酮因其在细胞凋亡调节中的作用而得到认可,特别是在乳腺癌和前列腺癌的管理中 . 诸如染料木黄酮-7-O-葡萄糖醛酸苷的衍生物可能会提供对细胞凋亡途径调节的见解,有助于开发抗癌策略。
干细胞研究
染料木黄酮母体化合物被称为靶向干细胞的“五大”化学物质之一 . 对染料木黄酮-7-O-葡萄糖醛酸苷的研究可以扩展这些发现,以了解这种衍生物如何与干细胞相互作用,从而可能在干细胞治疗方面取得突破。
作用机制
Target of Action
Genistein 7-O-glucuronide is a glucoside of Genistein , a highly biologically active isoflavonoid . Genistein is known to inhibit protein-tyrosine kinase and topoisomerase-II activity . It also interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . These targets play crucial roles in cell growth, cancer progression, and cardiovascular health .
Mode of Action
Genistein 7-O-glucuronide, upon metabolism, releases Genistein , which then interacts with its targets. Genistein inhibits enzymes required for cell growth, potentially blocking cancer cell growth . It also interacts with nuclear estrogen receptors, leading to altered gene transcription . This interaction can decrease cardiovascular risk in postmenopausal women .
Biochemical Pathways
Genistein 7-O-glucuronide is produced via plant metabolism, particularly in the Fabaceae family . It is biosynthesized via the shikimate pathway in plants . When metabolized, it releases Genistein, which then interacts with its targets and affects various biochemical pathways . These pathways include those involved in cell growth, cancer progression, and cardiovascular health .
Pharmacokinetics
Genistein 7-O-glucuronide undergoes metabolism to release Genistein . The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The glucuronidation of Genistin into Genistein is a key part of its metabolic pathway .
Result of Action
The release of Genistein from Genistein 7-O-glucuronide leads to various molecular and cellular effects. Genistein has been shown to have antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has also been found to exert many advantages for women’s health, including the treatment of postmenopausal symptoms, osteoporosis, and many types of cancer .
Action Environment
The action of Genistein 7-O-glucuronide can be influenced by various environmental factors. For instance, the fermentation process can release a larger amount of Genistein from Genistin . .
未来方向
Genistein, the parent compound of Genistein 7-O-glucuronide, has been widely evaluated for its anti-cancer potential . It has been established for its usage in the management of breast, lung, and prostate cancers . Future investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .
生化分析
Biochemical Properties
Genistein 7-O-glucuronide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It is known to inhibit protein-tyrosine kinase and topoisomerase-II, which are crucial for cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide interacts with estrogen receptors, mimicking the effects of estrogen and influencing various estrogen-mediated pathways . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities .
Cellular Effects
Genistein 7-O-glucuronide exerts multiple effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating apoptosis and survival signaling pathways . This compound also affects cell signaling pathways, such as the inhibition of protein-tyrosine kinase, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, genistein 7-O-glucuronide influences gene expression and cellular metabolism, contributing to its overall therapeutic potential .
Molecular Mechanism
The molecular mechanism of genistein 7-O-glucuronide involves its binding interactions with various biomolecules. It inhibits protein-tyrosine kinase and topoisomerase-II, leading to the disruption of cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide binds to estrogen receptors, modulating estrogen-mediated pathways and influencing gene expression . These interactions result in the compound’s antioxidant, anti-inflammatory, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of genistein 7-O-glucuronide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that genistein 7-O-glucuronide maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of genistein 7-O-glucuronide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, genistein 7-O-glucuronide can exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Genistein 7-O-glucuronide is involved in various metabolic pathways, including glucuronidation and sulfation . It interacts with enzymes such as UDP-glucuronosyltransferase and sulfotransferase, which facilitate its conjugation and subsequent excretion . These metabolic pathways play a crucial role in regulating the bioavailability and activity of genistein 7-O-glucuronide in the body .
Transport and Distribution
The transport and distribution of genistein 7-O-glucuronide within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and intestines . This distribution pattern influences the localization and accumulation of genistein 7-O-glucuronide, affecting its overall biological activity .
Subcellular Localization
Genistein 7-O-glucuronide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further regulate its subcellular localization and activity . These targeting signals ensure that genistein 7-O-glucuronide exerts its effects in specific cellular compartments .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579964 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38482-81-4 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



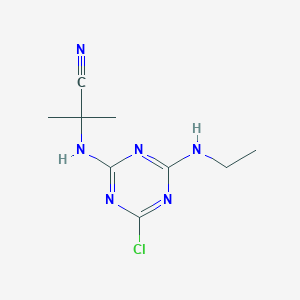

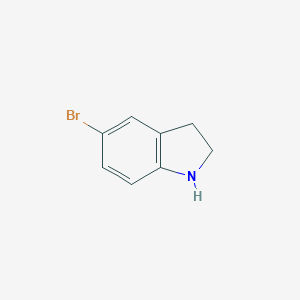
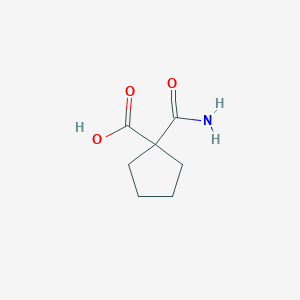
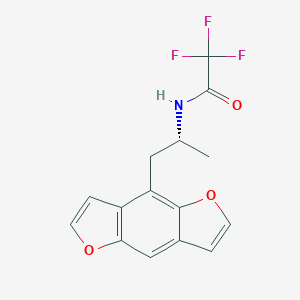
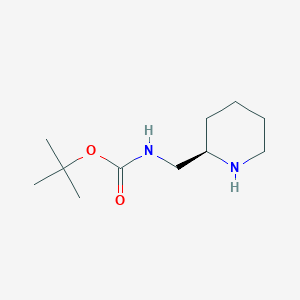
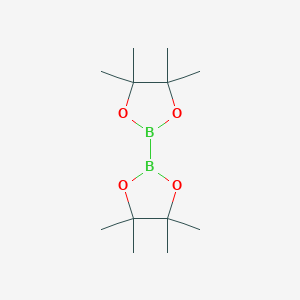
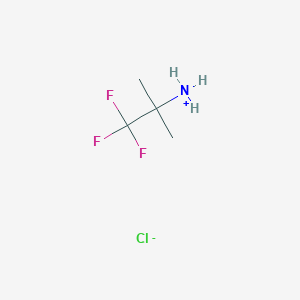


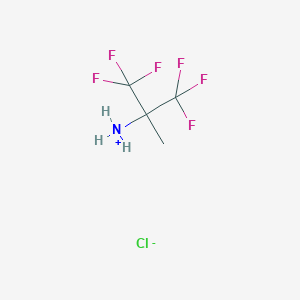
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
